molecular formula C21H20N4O4 B601575 アピキサバン不純物15 CAS No. 1466571-07-2

アピキサバン不純物15

カタログ番号: B601575
CAS番号: 1466571-07-2
分子量: 392.42
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A metabolite of Apixaban

科学的研究の応用

Applications in Quality Control

1. Identification and Quantification of Impurities

Apixaban Impurity 15 can be utilized as a reference standard in the qualitative and quantitative analysis of impurities during the production of apixaban. This application is vital for maintaining compliance with regulatory standards and ensuring the safety of the final pharmaceutical product.

Application Details
Reference Standard Used for qualitative and quantitative analysis
Regulatory Compliance Ensures adherence to safety standards
Quality Assurance Improves overall quality control processes

Case Study 1: Synthesis and Characterization

A study conducted by Sreenivasulu et al. (2022) focused on synthesizing various impurities related to apixaban, including Apixaban Impurity 15. The researchers employed techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize these impurities. The findings highlighted that understanding these impurities could lead to improved synthesis methods and better quality control measures in pharmaceutical manufacturing .

Case Study 2: Stability Studies

Research by Secrétan et al. (2015) investigated the degradation pathways of apixaban under various stress conditions. The study revealed that specific impurities, including Apixaban Impurity 15, could form during hydrolytic degradation, affecting the drug's stability. This research emphasizes the importance of monitoring impurities to prevent potential adverse effects associated with degraded products .

Pharmacological Research

1. Safety Profile Assessment

The presence of impurities like Apixaban Impurity 15 can influence the pharmacological profile of apixaban. Studies have shown that certain impurities may exhibit different physiological activities, potentially leading to adverse effects or reduced efficacy. Therefore, ongoing research into these impurities is essential for understanding their impact on patient safety.

2. Development of New Formulations

Recent advancements in formulation science have explored using Apixaban Impurity 15 in developing new oral delivery systems for apixaban. For instance, orally disintegrating films have been formulated to enhance patient compliance among elderly populations who may have difficulty swallowing tablets .

作用機序

Target of Action

Apixaban Impurity 15, like Apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, Apixaban Impurity 15 can prevent the formation of blood clots.

Mode of Action

Apixaban Impurity 15 interacts with its target, factor Xa, by binding to it in a selective and direct manner . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin generation and ultimately prevents the formation of fibrin, the main component of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by Apixaban Impurity 15 is the coagulation cascade . By inhibiting factor Xa, it disrupts the cascade, preventing the formation of thrombin and fibrin, and thereby inhibiting blood clot formation. The downstream effect of this action is a reduction in the risk of thromboembolic events such as stroke and deep vein thrombosis.

Pharmacokinetics

Apixaban exhibits linear pharmacokinetics with good bioavailability . It is an immediate-release form of a peroral drug with quick dissolution . These properties suggest that Apixaban Impurity 15 may also have favorable pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of Apixaban Impurity 15 can be influenced by various environmental factors. For instance, pH conditions can impact its stability, with the compound showing high degradability under both acidic and basic conditions . , suggesting that Apixaban Impurity 15 might also exhibit similar behavior.

生化学分析

Biochemical Properties

Apixaban Impurity 15 plays a role in biochemical reactions primarily as a degradation product of apixaban. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions can include enzyme inhibition or activation, which can affect the overall metabolism of apixaban and its impurities .

Cellular Effects

Apixaban Impurity 15 can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, Apixaban Impurity 15 can indirectly affect platelet aggregation and thrombin generation, which are essential for clot formation .

Molecular Mechanism

The molecular mechanism of Apixaban Impurity 15 involves its interaction with biomolecules such as enzymes and receptors. It binds to factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and clot formation. Additionally, Apixaban Impurity 15 may undergo metabolic transformations, such as hydroxylation and sulfation, which can further influence its activity and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apixaban Impurity 15 can change over time due to its stability and degradation. It has been observed that Apixaban Impurity 15 is stable under photolytic, thermolytic, and oxidative conditions but degrades under hydrolytic conditions. This degradation can lead to the formation of multiple degradation products, which can have varying effects on cellular function .

Dosage Effects in Animal Models

The effects of Apixaban Impurity 15 vary with different dosages in animal models. At lower doses, it may exhibit antithrombotic efficacy without significant adverse effects. At higher doses, it can cause toxic or adverse effects, such as prolonged bleeding times and impaired hemostasis. These dosage-dependent effects are crucial for determining the safe and effective use of apixaban and its impurities .

Metabolic Pathways

Apixaban Impurity 15 is involved in several metabolic pathways, including O-demethylation, hydroxylation, and sulfation. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, such as CYP3A4/5. The resulting metabolites can have different pharmacological activities and contribute to the overall metabolic profile of apixaban .

Transport and Distribution

Within cells and tissues, Apixaban Impurity 15 is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation in specific tissues, affecting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of Apixaban Impurity 15 can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in drug metabolism and cellular respiration .

生物活性

Apixaban, a direct oral anticoagulant, is primarily recognized for its role as an inhibitor of factor Xa in the coagulation cascade. However, impurities arising during its synthesis can also exhibit biological activity, which is critical for evaluating the safety and efficacy of the final pharmaceutical product. One such impurity is Apixaban Impurity 15, which has garnered attention for its potential physiological effects. This article provides a comprehensive overview of the biological activity of Apixaban Impurity 15, including its synthesis, characterization, and implications in pharmacology.

1. Overview of Apixaban and Its Impurities

Apixaban is a selective inhibitor of factor Xa, crucial in preventing thrombus formation. The presence of impurities like Apixaban Impurity 15 can affect the drug's overall pharmacological profile. Understanding these impurities is essential for ensuring drug safety and efficacy.

1.1 Synthesis and Characterization

Apixaban Impurity 15 is synthesized through various chemical processes that may include reactions involving nitro compounds and cyclization methods. The structural characterization of this impurity typically employs techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity levels .

2. Biological Activity

The biological activity of Apixaban Impurity 15 is assessed through various mechanisms, primarily focusing on its interaction with coagulation factors and its overall impact on hemostasis.

While Apixaban directly inhibits factor Xa, the specific mechanism by which Apixaban Impurity 15 operates remains less well-defined. Preliminary studies suggest that it may interact with similar pathways but potentially with reduced potency or altered specificity compared to Apixaban itself .

2.2 Pharmacodynamic Studies

In vitro studies have demonstrated that Apixaban Impurity 15 may exhibit anticoagulant properties, although these effects are generally weaker than those of Apixaban. For example, studies indicate that while Apixaban effectively inhibits thrombin generation in human plasma (IC50 values around 37 nM), the corresponding values for its impurities may vary significantly .

3. Case Studies and Research Findings

Several research efforts have focused on understanding the implications of impurities in anticoagulants:

  • Case Study: Antithrombotic Efficacy
    Research has shown that impurities can alter the efficacy of anticoagulants in clinical settings. In a study involving patients undergoing total knee arthroplasty, the presence of certain impurities was linked to variations in bleeding risk and thromboembolic events .
  • Research Finding: Toxicological Assessment
    Toxicological evaluations have indicated that some impurities may contribute to adverse effects observed during clinical trials, emphasizing the need for rigorous quality control measures in drug production .

4. Data Tables

The following tables summarize key findings regarding the biological activity and pharmacokinetics of Apixaban Impurity 15 compared to Apixaban.

Parameter Apixaban Apixaban Impurity 15
K_i (nM) 0.08 ± 0.03TBD
IC50 Thrombin Generation (nM) 37TBD
Half-life (h) 12TBD
**Bioavailability (%)~50TBD

Note: TBD indicates that data is not yet available or has not been conclusively determined for Apixaban Impurity 15.

5. Conclusion

The biological activity of Apixaban Impurity 15 presents an important area of study within pharmacology, particularly concerning its implications for drug safety and efficacy. While preliminary data suggest that it may possess some anticoagulant properties, further research is necessary to fully elucidate its effects compared to Apixaban itself.

特性

IUPAC Name

methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNRGILKTSJQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apixaban Impurity 15
Reactant of Route 2
Apixaban Impurity 15
Reactant of Route 3
Apixaban Impurity 15
Reactant of Route 4
Apixaban Impurity 15
Reactant of Route 5
Apixaban Impurity 15
Reactant of Route 6
Apixaban Impurity 15

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。